

4-Bromo-2,6-diaminopyridine: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: 4-Bromo-2,6-diaminopyridine

Cat. No.: B109475

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a strategically functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring two nucleophilic amino groups and a reactive bromine atom on a pyridine core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of **4-bromo-2,6-diaminopyridine**, with a focus on its utility in the development of complex molecules for medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of **4-bromo-2,6-diaminopyridine** is essential for its effective use in synthesis. Key data are summarized in the table below.

Property	Value
Molecular Formula	C ₅ H ₆ BrN ₃
Molecular Weight	188.03 g/mol
Appearance	Off-white to light brown crystalline powder
Melting Point	138-142 °C
CAS Number	329974-09-6

Table 1: Physicochemical Properties of **4-Bromo-2,6-diaminopyridine**.

Spectroscopic characterization provides definitive identification of the compound. The following table summarizes the key NMR data.

Nucleus	Chemical Shift (δ) ppm
¹ H NMR	6.05 (s, 2H), 4.55 (br s, 4H)
¹³ C NMR	159.0, 140.5, 95.5

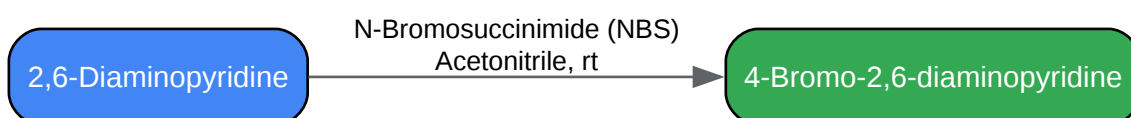
Table 2: ¹H and ¹³C NMR Data of **4-Bromo-2,6-diaminopyridine** (in DMSO-d₆).

Synthesis of 4-Bromo-2,6-diaminopyridine

Several synthetic routes to **4-bromo-2,6-diaminopyridine** have been reported, allowing for its accessible preparation in a laboratory setting.

Synthesis from 2,6-Diaminopyridine

A common and straightforward method involves the direct bromination of commercially available 2,6-diaminopyridine.



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Figure 1: Synthesis from 2,6-diaminopyridine.**Experimental Protocol: Synthesis from 2,6-Diaminopyridine**

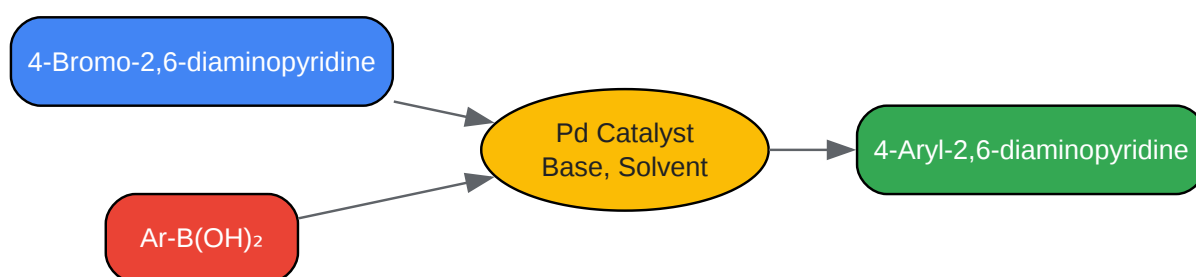
To a solution of 2,6-diaminopyridine (1.0 eq) in acetonitrile, N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford **4-bromo-2,6-diaminopyridine**.

Reactivity and Applications in Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a key handle for molecular elaboration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting **4-bromo-2,6-diaminopyridine** with various boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.



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Figure 2: Suzuki-Miyaura coupling reaction.**Experimental Protocol: Suzuki-Miyaura Coupling**

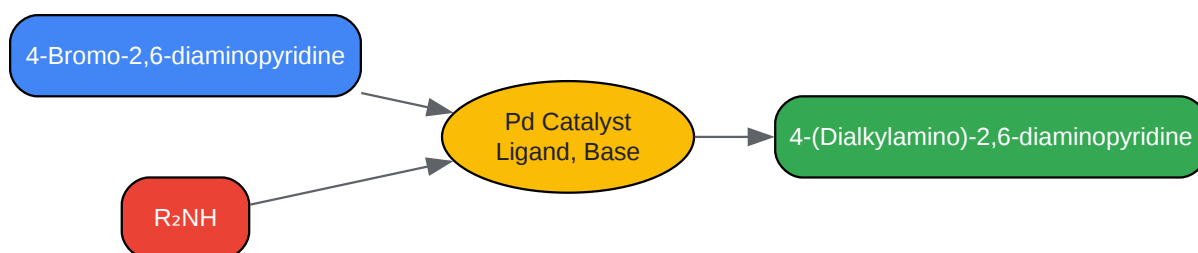
A mixture of **4-bromo-2,6-diaminopyridine** (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base like K_2CO_3 (2.0 eq) is prepared in a suitable solvent system (e.g., dioxane/water). The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 6-12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Coupling Partner	Catalyst	Base	Solvent	Yield (%)
Phenylboronic acid	$\text{Pd}(\text{PPh}_3)_4$	K_2CO_3	Dioxane/ H_2O	85
4-Methoxyphenylboronic acid	$\text{Pd}(\text{dppf})\text{Cl}_2$	Cs_2CO_3	Toluene/ H_2O	92
3-Pyridylboronic acid	$\text{Pd}(\text{OAc})_2/\text{SPhos}$	K_3PO_4	Dioxane/ H_2O	78

Table 3: Representative Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide array of substituted diaminopyridines. This reaction is highly valuable for the synthesis of compounds with diverse amine functionalities.



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Figure 3: Buchwald-Hartwig amination reaction.**Experimental Protocol: Buchwald-Hartwig Amination**

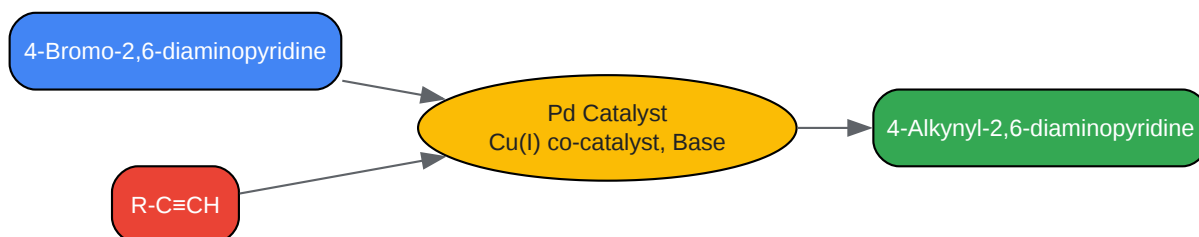
In a glovebox or under an inert atmosphere, a reaction vessel is charged with **4-bromo-2,6-diaminopyridine** (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq). The desired amine (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene) are added. The vessel is sealed and heated to 80-110 °C for 12-24 hours. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is purified by chromatography.

Amine	Catalyst/Ligand	Base	Solvent	Yield (%)
Morpholine	Pd ₂ (dba) ₃ /Xantphos	NaOtBu	Toluene	90
Piperidine	Pd(OAc) ₂ /BINAP	K ₃ PO ₄	Dioxane	82
Aniline	Pd ₂ (dba) ₃ /RuPhos	LiHMDS	THF	75

Table 4: Representative Buchwald-Hartwig Amination Reactions.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between **4-bromo-2,6-diaminopyridine** and terminal alkynes, leading to the synthesis of alkynyl-substituted diaminopyridines.



[Click to download full resolution via product page](#)**Figure 4:** Sonogashira coupling reaction.**Experimental Protocol: Sonogashira Coupling**

To a solution of **4-bromo-2,6-diaminopyridine** (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as DMF or THF, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine) are added. The reaction mixture is degassed and stirred at room temperature or slightly elevated temperatures until completion. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.

Alkyne	Pd Catalyst	Cu(I) Source	Base	Solvent	Yield (%)
Phenylacetylene	$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$	CuI	Et_3N	DMF	88
Trimethylsilyl acetylene	$\text{Pd}(\text{OAc})_2/\text{PPH}_3$	CuI	DIPA	THF	95
1-Hexyne	$\text{Pd}(\text{dppf})\text{Cl}_2$	CuI	Et_3N	Acetonitrile	80

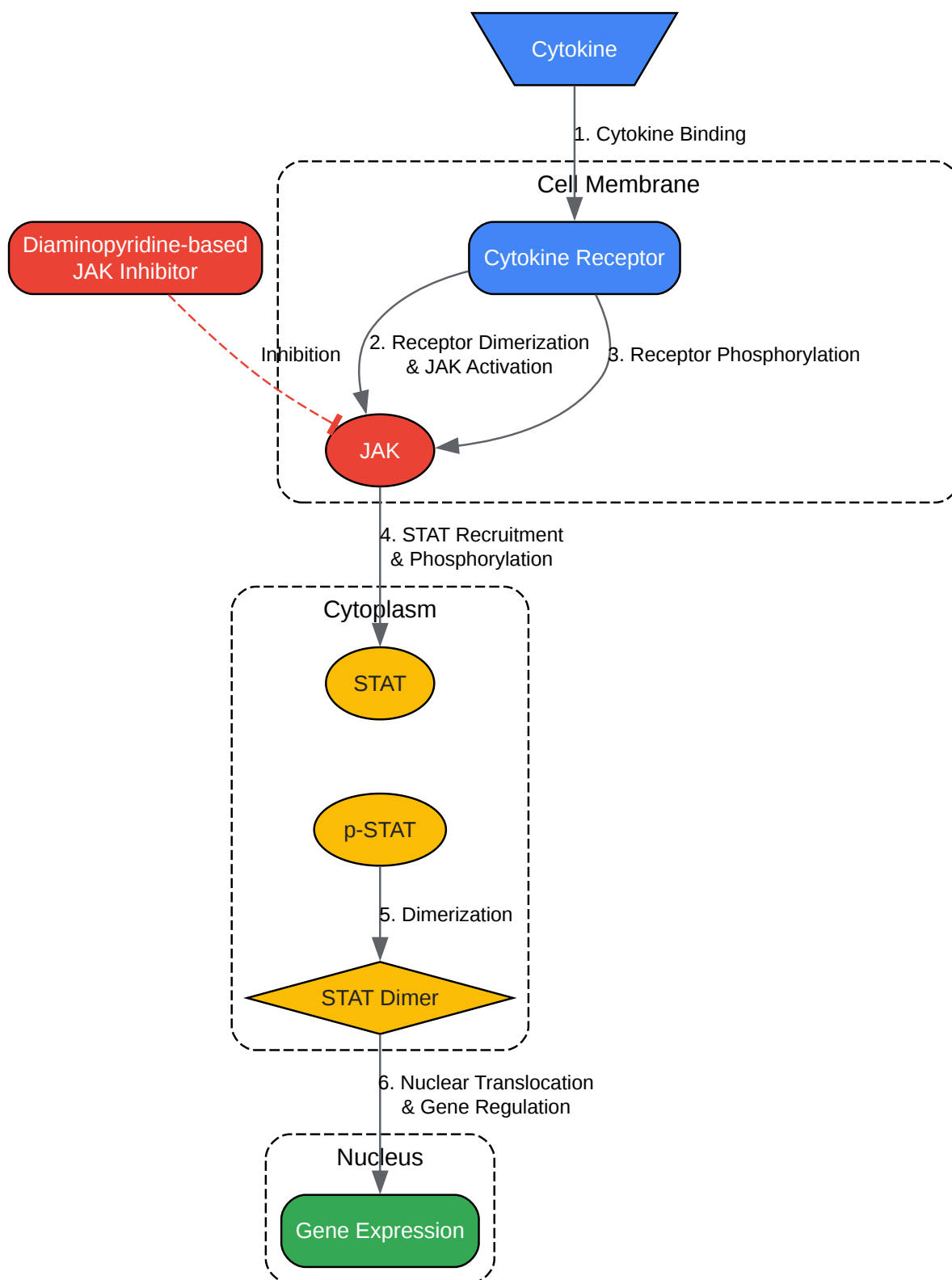
Table 5: Representative Sonogashira Coupling Reactions.

Application in Medicinal Chemistry: JAK Inhibitors

The diaminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of **4-bromo-2,6-diaminopyridine** have been explored as potent and selective inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.^{[1][2]}

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs

are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[1]



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Figure 5: JAK-STAT signaling pathway and inhibition.

Conclusion

4-Bromo-2,6-diaminopyridine is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for selective and diverse functionalization through a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions. The demonstrated utility of its derivatives, particularly as kinase inhibitors in medicinal chemistry, highlights the significant potential of this scaffold in the development of novel therapeutics and functional materials. The synthetic protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of **4-bromo-2,6-diaminopyridine** in their synthetic endeavors.

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